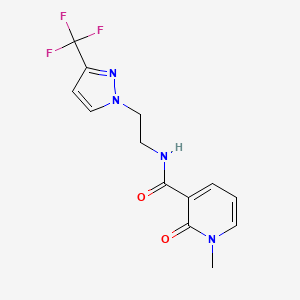
1-methyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nematocidal and Fungicidal Activities
Research indicates that derivatives similar to the chemical , particularly pyrazole carboxamide derivatives, have been investigated for their potential in agrochemical applications. One study focused on the synthesis of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, revealing their weak fungicidal but significant nematocidal activities against Meloidogyne incognita (Wen Zhao et al., 2017). This suggests that similar compounds may hold utility in protecting crops from nematode infestations.
Antibacterial and Enzyme Inhibition
Compounds with structural similarities have also shown promise in medicinal chemistry. For instance, derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition capabilities, revealing potential for therapeutic applications (J. Domagala et al., 1988). This demonstrates the chemical's potential relevance in developing new antibacterial agents.
Hypertensive Activity
Further research into heterocyclic compounds containing a pyranopyridine moiety, similar to the core structure of the chemical , anticipates better hypertensive activity. Such studies are foundational in exploring new treatments for hypertension, suggesting that derivatives of the given chemical could be valuable in this context (N. Kumar & Uday C. Mashelker, 2007).
Anticancer Properties
Another area of interest is the potential anticancer properties of related chemical structures. Specific carboxamide derivatives have been synthesized and tested for their effect against breast cancer cell lines, indicating significant anticancer activity. Such findings point to the potential of the chemical's derivatives in cancer therapy research (A. Gaber et al., 2021).
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-19-6-2-3-9(12(19)22)11(21)17-5-8-20-7-4-10(18-20)13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTSPXLSQNLTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)
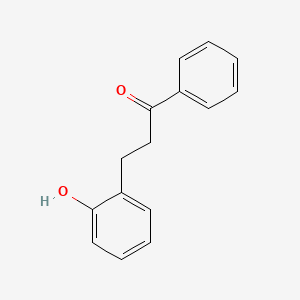
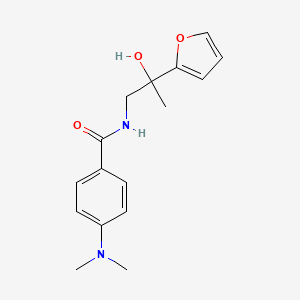
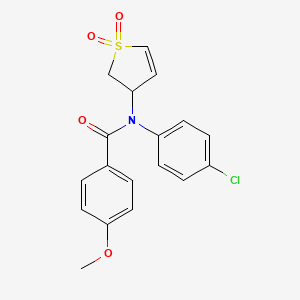
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)
![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2827174.png)
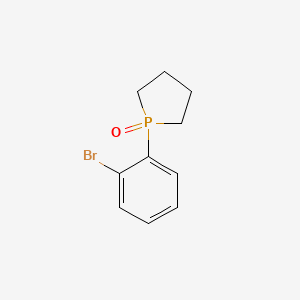

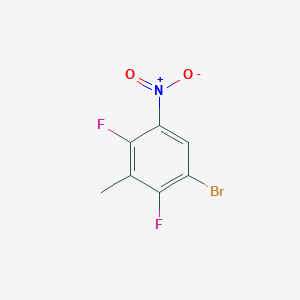
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)
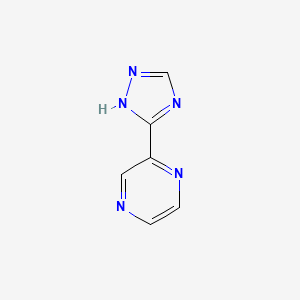
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)
